5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Overview

Description

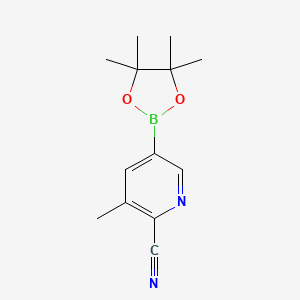

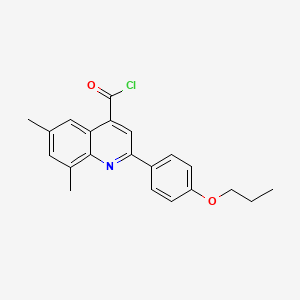

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClN₃O₃ . It is used for experimental and research purposes .

Molecular Structure Analysis

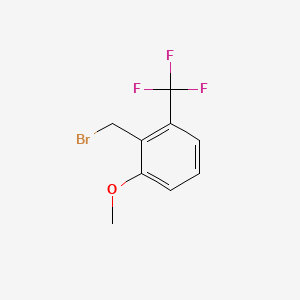

The molecular structure of this compound consists of a pyridine ring with a nitro group at the 5th position and a piperidinyloxy group at the 2nd position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.69 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis of Potential Anticancer Agents

- This compound has been used in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which show promise in inhibiting the proliferation of cancer cells and extending the survival of mice with leukemia (Temple et al., 1983).

Development of Novel Nitroxyl Radicals

- Piperidine and pyrrolidine nitroxyl radicals, which include derivatives of this compound, are being explored for their antioxidant properties and potential as contrast agents and spin probes (Kinoshita et al., 2009).

Antitumor Activity of Pyrimidine Derivatives

- 5-Nitropyrimidines, structurally related to this compound, have been synthesized and evaluated for their potential antitumor activities (Grigoryan et al., 2000).

Insecticidal Applications

- Pyridine derivatives, including structures related to this compound, have shown promising results as insecticides against various pests (Bakhite et al., 2014).

Methods of Nitropyridine Synthesis

- This compound plays a role in the synthesis of various pyridine derivatives, which have applications in pharmaceuticals and materials science (Ivanova et al., 2021).

Pyridine Hydrodenitrogenation Kinetics

- Studies on the hydrodenitrogenation kinetics of pyridine, including derivatives like this compound, are crucial for understanding chemical processes in fuel refining (Raghuveer et al., 2016).

Safety and Hazards

While specific safety and hazard information for 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound for specific safety information .

Future Directions

The future directions for research and applications of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride are not specified in the search results. This compound is used for experimental and research purposes , and its future directions would likely depend on the outcomes of these experiments and studies.

properties

IUPAC Name |

5-nitro-2-piperidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9;/h3-4,6,9,11H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCOPSVCDSIDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671514 | |

| Record name | 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185312-46-2 | |

| Record name | 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)

![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

![2-Methylpropyl 2-methyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate](/img/structure/B1451930.png)

![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)